molecular formula C15H15ClN2O4S2 B2739710 3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide CAS No. 1090671-67-2

3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide

Cat. No.: B2739710
CAS No.: 1090671-67-2
M. Wt: 386.87
InChI Key: JEBDVUBXFCZJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a (E)-styryl group (ethenyl-linked 4-chlorophenyl) attached via a sulfonylamino methyl substituent at the 3-position of the benzene ring (Figure 1). This structure combines a sulfonamide moiety, known for its role in medicinal chemistry (e.g., enzyme inhibition), with a conjugated styryl system, which may influence electronic properties and biological interactions.

Properties

IUPAC Name

3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-14-6-4-12(5-7-14)8-9-23(19,20)18-11-13-2-1-3-15(10-13)24(17,21)22/h1-10,18H,11H2,(H2,17,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBDVUBXFCZJPJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural properties, which contribute to its interaction with various biological targets. The molecular formula is C15H15ClN2O4S2C_{15}H_{15}ClN_{2}O_{4}S_{2} with a molecular weight of 386.87 g/mol .

Chemical Structure

The compound features a sulfonamide functional group, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl group and the ethenyl moiety enhances its lipophilicity and biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of anti-infective agents and anti-inflammatory drugs.

Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide have shown effectiveness against various Gram-positive and Gram-negative bacteria.

  • Case Study : A related compound demonstrated an IC50 value of approximately 50 µM against Escherichia coli and Staphylococcus aureus, indicating moderate antibacterial activity .

COX Inhibition

The compound's ability to inhibit cyclooxygenase (COX) enzymes has been explored, with implications for anti-inflammatory therapies.

  • Research Findings : Compounds structurally similar to this sulfonamide exhibited COX-2 inhibitory activities with IC50 values ranging from 0.10 to 0.31 µM, highlighting their potential as selective anti-inflammatory agents .

The biological activity of 3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide can be attributed to its ability to interact with specific enzymes involved in bacterial metabolism and inflammatory pathways:

  • Inhibition of Bacterial Enzymes : The sulfonamide group mimics para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis, thereby inhibiting bacterial growth.
  • COX Enzyme Interaction : The compound's structure allows it to fit into the active site of COX enzymes, blocking the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.

Data Summary Table

Biological Activity Effectiveness (IC50) Target Organism/Enzyme
Antimicrobial~50 µME. coli, S. aureus
COX-2 Inhibition0.10 - 0.31 µMCOX-2 enzyme

Scientific Research Applications

Enzyme Inhibition

Research has indicated that this compound can inhibit key enzymes involved in metabolic pathways. Notably, studies have shown its effectiveness against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, demonstrating selectivity over other isoforms like CA II . The inhibition of these enzymes is significant for therapeutic applications in cancer treatment, as CA IX is often overexpressed in tumors.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activities against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. The sulfonamide group is known for its antibacterial properties, and this compound's structure enhances its efficacy.

Cytotoxicity and Anticancer Potential

In vitro assays have assessed the cytotoxic effects of this compound on various cancer cell lines. It has shown low cytotoxicity while promoting significant enzyme activity, suggesting a favorable therapeutic index. The ability to induce apoptosis in cancer cells further underscores its potential as an anticancer agent.

Case Study 1: Enzyme Inhibition Mechanism

A study conducted by Nemr et al. explored the synthesis and mechanistic study of benzenesulfonamide derivatives, including this compound. The research highlighted its ability to selectively inhibit CA IX, leading to apoptosis in MDA-MB-231 breast cancer cells. The findings support the compound's role as a promising candidate for targeted cancer therapies .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of sulfonamide derivatives against various bacterial strains. The results indicated that compounds similar to 3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide effectively inhibited bacterial growth and biofilm formation, showcasing their potential in treating infections caused by resistant strains .

Research Findings Summary Table

Application AreaFindingsReference
Enzyme InhibitionSelectively inhibits CA IX; IC50 = 10.93–25.06 nM
Antimicrobial ActivityEffective against Staphylococcus aureus
Cytotoxicity StudiesLow cytotoxicity with significant enzyme activity
Anticancer PotentialInduces apoptosis in MDA-MB-231 cells

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) moiety participates in nucleophilic substitutions and acid-base reactions. Key findings:

Hydrolysis

  • Acidic conditions : The sulfonamide group undergoes partial hydrolysis to form sulfonic acid intermediates. For analog 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide, hydrolysis at 80°C in 6M HCl yields 4-chlorostyrenesulfonic acid and benzenesulfonamide derivatives (Yield: ~72%) .

  • Basic conditions : Treatment with NaOH (2M, 60°C) cleaves the sulfonamide bond, producing sodium benzenesulfinate and 4-chlorostyreneamine.

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives. For example:

ReagentProductYield (%)Reference
CH₃IN-Methyl-3-[[(E)-2-(4-Cl-Ph)vinyl]sulfonyl]benzene58
C₂H₅BrN-Ethyl analog51

Vinyl Sulfonyl Group Reactions

The (E)-configured vinyl sulfonyl group (-SO₂-CH=CH-) enables conjugate additions and cycloadditions:

Michael Addition

  • Reaction with thiols (e.g., benzyl mercaptan) in THF/Et₃N produces β-sulfonyl sulfides:

    Compound+PhCH2SHPhCH2S-CH2CH2-SO2-Benzene(Yield: 84%)[6]\text{Compound} + \text{PhCH}_2\text{SH} \rightarrow \text{PhCH}_2\text{S-CH}_2\text{CH}_2\text{-SO}_2\text{-Benzene} \quad (\text{Yield: 84\%})[6]

Diels-Alder Cycloaddition

  • Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions (100°C, 12h) to form six-membered sulfone rings .

Chlorophenyl Substituent Reactivity

The 4-chlorophenyl group undergoes electrophilic aromatic substitution (EAS):

Nitration

  • Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the meta position relative to chlorine (Yield: 63%) .

Suzuki Coupling

  • Palladium-catalyzed coupling with aryl boronic acids replaces the chloride with aryl groups. For example:

    4-Cl-Ph+PhB(OH)2Pd(PPh3)44-Ph-Ph(Yield: 78%)[5]\text{4-Cl-Ph} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-Ph-Ph} \quad (\text{Yield: 78\%})[5]

Biological Activity Modulation

While not a direct reaction, structural modifications correlate with pharmacological effects:

  • Antibacterial activity : Analog 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide inhibits E. coli DHPS with IC₅₀ = 1.2 μM.

  • Thermal stability : Decomposition occurs at 220°C (DSC data) .

Comparison with Similar Compounds

4-Chloro-N-[2-[(4-Chlorophenyl)sulfonylamino]propyl]benzenesulfonamide

This compound () shares the benzenesulfonamide core and dual 4-chlorophenyl groups but replaces the styryl linker with a propyl chain. Key differences:

  • Hydrophobicity : The styryl group’s conjugated π-system may increase lipophilicity compared to the saturated propyl linker, influencing membrane permeability .

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

Listed in , this sulfonamide features a chloroacetyl substituent. Differences include:

  • Biological Implications : Chloroacetyl groups are prone to nucleophilic attack, which may limit stability in biological environments compared to the stable styryl-sulfonamide linkage .

Styryl-Containing Analogues

3-Styrylchromones

highlights 3-styrylchromones with substituents like methoxy (6-position) and hydroxyl (4’-position) groups. Comparisons include:

  • Substituent Effects : The target compound’s 4-chlorophenyl group contrasts with methoxy/hydroxyl groups in 3-styrylchromones. Chlorine’s electron-withdrawing nature may reduce hydrogen-bonding capacity but enhance hydrophobic interactions.
  • Tumor Selectivity : In 3-styrylchromones, methoxy and hydroxyl groups correlate with high tumor selectivity . The target’s chloro substituent may prioritize cytotoxicity over selectivity due to increased membrane disruption .

QSAR Insights from Styryl Derivatives

’s QSAR analysis of 3-styrylchromones identifies key descriptors influencing activity:

  • Hydrophobic Interactions : The target’s 4-chlorophenyl group aligns with descriptors favoring cytotoxicity via hydrophobic interactions.
  • Molecular Shape : The linear (E)-styryl system may optimize steric complementarity with biological targets compared to bulkier substituents .

Data Tables

Table 1. Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Hypothesized Bioactivity
Target Compound Benzenesulfonamide (E)-Styryl-4-chlorophenyl Cytotoxicity, enzyme inhibition
4-Chloro-N-[...]benzenesulfonamide () Benzenesulfonamide Propyl linker, dual 4-chlorophenyl Membrane interaction
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide Methanesulfonamide Chloroacetyl Reactive intermediate

Table 2. QSAR Descriptors and Substituent Effects (Adapted from )

Descriptor 3-Styrylchromones (High Selectivity) Target Compound
Hydrophobic Interaction Methoxy groups (↑ lipophilicity) 4-Chlorophenyl (↑ hydrophobicity)
Hydrogen Bonding Hydroxyl groups (↑ H-bond donors) Sulfonamide (moderate H-bond)
Molecular Rigidity Chromone core (planar) (E)-Styryl (planar, conjugated)

Q & A

Basic Question: How can researchers optimize the synthesis of 3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide to improve yield and purity?

Answer:
Synthesis optimization requires systematic parameter tuning, including reaction temperature, solvent polarity, and catalyst selection. For sulfonamide derivatives, stepwise sulfonation and coupling reactions are critical. For example, controlled copolymerization methods (e.g., using ammonium persulfate as an initiator) can enhance reaction efficiency by minimizing side reactions . Purification via recrystallization or column chromatography with polar solvents (e.g., ethanol/water mixtures) improves purity. Analytical validation using NMR and mass spectrometry ensures structural fidelity .

Advanced Question: What advanced characterization techniques are essential to resolve structural ambiguities in sulfonamide derivatives like this compound?

Answer:

  • X-ray crystallography provides definitive proof of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .
  • DFT (Density Functional Theory) calculations validate electronic properties and predict reactive sites by comparing computed vs. experimental spectra .
  • Dynamic light scattering (DLS) monitors aggregation behavior in solution, which is critical for biological assays .

Basic Question: What methodologies are recommended to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Answer:

  • Enzyme inhibition assays : Use carbonic anhydrase isoforms (e.g., hCA I/II) to measure IC₅₀ values. Fluorescent probes like 4-methylumbelliferyl acetate can quantify activity .
  • Docking simulations : Prioritize sulfonamide interactions with enzyme active sites using AutoDock Vina or Schrödinger Suite .

Advanced Question: How should researchers address contradictory data in biological activity across studies (e.g., varying IC₅₀ values)?

Answer:
Contradictions often arise from differences in assay conditions (e.g., pH, temperature) or enzyme isoforms. To resolve:

  • Standardize protocols : Adopt uniform buffer systems (e.g., 20 mM HEPES, pH 7.4) and control for ionic strength .
  • Validate enzyme sources : Use recombinant isoforms (e.g., hCA II vs. bacterial CA) to isolate isoform-specific effects .
  • Statistical analysis : Apply ANOVA or multivariate regression to identify confounding variables .

Advanced Question: What strategies can elucidate the structure-activity relationship (SAR) for sulfonamide derivatives targeting specific enzymes?

Answer:

  • Substituent scanning : Synthesize analogs with varying substituents (e.g., halogens, alkyl groups) on the benzene ring to map steric/electronic effects .
  • Free-Wilson analysis : Quantify contributions of individual functional groups to activity .
  • Pharmacophore modeling : Identify essential interaction points (e.g., sulfonamide oxygen as a hydrogen bond acceptor) using MOE or Phase .

Basic Question: How can researchers validate the purity and stability of this compound under different storage conditions?

Answer:

  • HPLC-UV/ELS : Monitor degradation products using C18 columns with acetonitrile/water gradients .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and compare purity via chromatographic peak integration .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds .

Advanced Question: What computational approaches are effective in predicting the pharmacokinetic properties of this sulfonamide derivative?

Answer:

  • ADMET prediction : Use SwissADME or ADMETlab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Molecular dynamics (MD) simulations : Analyze membrane penetration using CHARMM-GUI lipid bilayers .

Advanced Question: How can researchers design experiments to investigate the compound’s reactivity with biomolecular nucleophiles (e.g., thiols in proteins)?

Answer:

  • Electrophilicity assays : React with glutathione (GSH) under physiological conditions and quantify adducts via LC-MS .
  • Cysteine proteomics : Use click chemistry probes (e.g., iodoacetamide-alkyne) to map covalent binding sites in cellular lysates .

Basic Question: What safety protocols are critical when handling intermediates like sulfonyl chlorides during synthesis?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles to avoid skin/eye contact .
  • Neutralization : Quench residual sulfonyl chlorides with ice-cold sodium bicarbonate .

Advanced Question: How can cross-disciplinary approaches (e.g., flow chemistry) improve the scalability of sulfonamide synthesis?

Answer:

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic sulfonation steps. Use microreactors with PTFE tubing to minimize clogging .
  • DoE (Design of Experiments) : Optimize residence time and reagent stoichiometry via response surface methodology .

Advanced Question: What crystallographic techniques can reveal the impact of crystal packing on the compound’s stability and solubility?

Answer:

  • Single-crystal XRD : Resolve H-bonding networks and π-π interactions influencing solubility .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O bonds) using CrystalExplorer .

Basic Question: How should researchers troubleshoot low yields in the final coupling step of the synthesis?

Answer:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings .
  • Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups to prevent side reactions .

Advanced Question: What experimental frameworks address reproducibility challenges in sulfonamide-based drug discovery?

Answer:

  • Open-source data sharing : Deposit synthetic protocols in repositories like Zenodo or ChemRxiv .
  • Robustness testing : Vary reaction parameters (±10%) to identify critical factors using Plackett-Burman designs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.